1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole
Description
Azetidin-3-yl(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)methanone is a heterocyclic compound featuring an azetidine (4-membered nitrogen-containing ring) and a 4-hydroxypiperidine moiety. The piperidine ring is substituted at the 3-position with a cyclopropylmethyl group and at the 4-position with a hydroxyl group. This structural combination is commonly explored in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
3-cyclopentyl-5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c1-14-7-10-6-13-12(11(10)8-14)9-4-2-3-5-9/h9-13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEVLFJZXXTJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CNC(C2C1)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex bicyclic structure that can interact with various biological targets. The molecular formula is , with a molecular weight of approximately 189.29 g/mol. The compound contains a pyrrolo[3,4-c]pyrrole core, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Pyrrole derivatives have been shown to possess anticancer properties by targeting specific pathways involved in tumor growth and metastasis. Studies have identified that certain modifications in the pyrrole structure can enhance cytotoxicity against cancer cell lines .
- Neuropharmacological Effects : The compound has potential implications in neuropharmacology, particularly as an inhibitor of glycine transporters (GlyT1). This inhibition can help alleviate symptoms associated with schizophrenia by modulating glutamatergic signaling .
- Antimicrobial Properties : Some pyrrole-based compounds have demonstrated antimicrobial activity against various bacterial strains, suggesting that this compound may also possess similar properties .
The mechanism of action for this compound is hypothesized to involve:
- Receptor Binding : The compound may interact with neurotransmitter receptors or transporters, altering their activity and leading to therapeutic effects.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer or neurodegenerative diseases.
Case Studies
Recent studies have explored the biological activity of compounds structurally related to this compound:
- Inhibition of GlyT1 : A study demonstrated that derivatives of octahydro-cyclopenta[c]pyrrole effectively inhibit GlyT1, leading to increased levels of glycine in cerebrospinal fluid (CSF), which could have therapeutic implications for schizophrenia .
- Anticancer Screening : Research involving pyrrole derivatives showed promising results in vitro against various cancer cell lines. The modifications in the pyrrole structure were correlated with enhanced anticancer activity .
Comparison with Similar Compounds
The following table summarizes the biological activities of selected pyrrole-based compounds:
| Compound Name | Anticancer Activity | GlyT1 Inhibition | Antimicrobial Activity |
|---|---|---|---|
| This compound | Moderate | Yes | Potential |
| Octahydro-pyrrolo[3,4-b]pyrrole | High | Yes | Moderate |
| 2-Methylhexahydropyrrolo[3,4-c]pyrrole | Low | No | High |
Scientific Research Applications
Pharmacological Applications
1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole has been studied for its potential as a therapeutic agent in several contexts:
Kinase Inhibition
This compound has been identified as a potential inhibitor of cyclin-dependent kinases (CDK), which play a crucial role in cell cycle regulation. Inhibitors targeting CDK4/6 have been explored for their use in treating various cancers, particularly hormone receptor-positive breast cancer. The inhibition of these kinases can lead to cell cycle arrest and reduced tumor growth .
Neuropharmacology
Research indicates that derivatives of pyrrolo[3,4-c]pyrrole compounds may exhibit neuroprotective effects. These compounds could potentially modulate neurotransmitter systems, offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier enhances their viability as neuropharmaceuticals .
Case Studies and Research Findings
Chemical Reactions Analysis
Electrochemical Behavior
The saturated bicyclic structure exhibits unique redox properties:
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Oxidation : Radical cation intermediates form during stepwise two-electron oxidation, with spin density delocalization across the pyrrole units (Source , ).
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Dication Formation : Triplet diradical dications are stabilized by reduced dihedral angles between rings, enabling π-conjugation (Source ).
Key Observations :
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Electrochemical oxidation disrupts global π-conjugation in radical cations but enhances delocalization in dications.
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Cyclopentyl and methyl substituents may sterically hinder oxidation pathways compared to unsubstituted analogs.
Participation in Cycloaddition Reactions
The compound’s secondary amines and rigid scaffold enable cycloadditions:
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Azomethine Ylide Reactions : Reacts with electron-deficient alkenes (e.g., maleimides) to form spirocyclic architectures (Source ).
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Mechanism :
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Michael addition of amine to maleimide.
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Intramolecular cyclization via nitronate anion intermediates.
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Elimination of nitrous acid to yield fused products.
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Oxidation and Reduction Pathways
a. Oxidation :
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Pyrrolidine rings resist aromatization under mild conditions but undergo dehydrogenation to pyrrole analogs at high temperatures (Source ).
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Substituents like methyl groups may direct oxidation to form ketones or epoxides.
b. Reduction :
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Catalytic hydrogenation (H₂/Pd-C) reduces strained rings but is less effective due to steric bulk from cyclopentyl groups.
Stability and Decomposition
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules:
Key Observations:
Substituent Effects on Binding and Stability The cyclopropylmethyl group in the target compound provides rigidity, mimicking longer alkyl chains (e.g., 4–6 carbons) that optimize receptor binding, as seen in cannabinoid analogs . Fluorinated substituents (e.g., 2-fluoroethyl in , trifluoromethyl in ) improve metabolic stability and lipophilicity but may reduce solubility compared to the hydroxyl group in the target compound.
Hydrogen Bonding and Solubility The 4-hydroxypiperidine moiety in the target compound and analogs (e.g., ) enables hydrogen bonding, critical for target engagement and crystallinity. For example, the crystal structure of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone shows O–H···O chains stabilizing the lattice .
Heterocyclic Core Variations Azetidine (4-membered ring) in the target compound may confer faster metabolic clearance compared to larger rings (e.g., piperidine in or piperazine in ), which offer greater conformational flexibility.
Biological Activity Trends While direct biological data for the target compound are lacking, side-chain length and rigidity are critical for receptor affinity. For instance, pyrrole-derived cannabinoids with shorter chains showed reduced potency compared to indole derivatives , suggesting the cyclopropylmethyl group in the target compound balances rigidity and spatial requirements.
Preparation Methods
1,3-Dipolar Cycloaddition Approach
A highly efficient and widely used method involves the Ag(I)-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with N-alkyl maleimides, followed by oxidation and further functionalization steps.
Step 1: Formation of Azomethine Ylide
Azomethine ylides are generated in situ by condensation of a primary amine with an aldehyde, often under mild heating conditions. For example, allylamine or cyclopentylamine can be used as the amine component.Step 2: Cycloaddition with Maleimide
The azomethine ylide undergoes a 1,3-dipolar cycloaddition with N-alkyl maleimide to form the pyrrolo[3,4-c]pyrrole-1,3-dione intermediate. This reaction is typically catalyzed by silver salts (e.g., Ag(I)) and proceeds under mild conditions with good regio- and stereoselectivity.Step 3: Oxidation and Functionalization
The intermediate can be oxidized using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the corresponding pyrrolo[3,4-c]pyrrole-1,3-diones. Subsequent treatment with alkylamines or sodium alkoxide in alcohol solutions allows the introduction of various substituents, including cyclopentyl and methyl groups, to afford polysubstituted derivatives in good to excellent yields.
This methodology is advantageous due to its one-pot nature, operational simplicity, and broad substrate scope, making it suitable for synthesizing 1-cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole and related compounds.
Multicomponent Sequential Addition Method
Another approach involves a multicomponent reaction sequence where the order of reagent addition critically influences the yield and selectivity of the final product.
Step 1: Michael Addition of Primary Amine to Maleimide
The primary amine (e.g., cyclopentylamine) is first reacted with two equivalents of maleimide derivatives under controlled conditions. This Michael-type addition is the key step that sets the stage for the formation of the fused ring system.Step 2: Addition of Aldehyde
After the initial addition, an aldehyde (such as cinnamaldehyde) is introduced, promoting cyclization and ring closure to form the octahydropyrrolo[3,4-c]pyrrole skeleton.Step 3: Heating and Cyclization
The reaction mixture is heated, often in toluene at around 120–140 ºC in a sealed tube, to facilitate cyclization and formation of the spiro or fused pyrrolidine-pyrrole framework.
This method yields the target compound in very high yields and allows the incorporation of different maleimide units sequentially to generate diverse architectures. The reaction mechanism has been elucidated through simple mechanistic tests confirming the Michael addition as the pivotal step.
Comparative Analysis of Preparation Methods
| Feature | 1,3-Dipolar Cycloaddition Method | Multicomponent Sequential Addition Method |
|---|---|---|
| Key Intermediate | Azomethine ylide | Michael adduct of amine and maleimide |
| Catalyst | Ag(I) salts | None or mild conditions |
| Reaction Conditions | Mild heating, one-pot | Heating at 120–140 ºC, sealed tube |
| Yield | Good to excellent | Very high |
| Functional Group Tolerance | Broad | Moderate to broad |
| Complexity of Setup | Simple, one-pot | Requires precise order of addition |
| Scalability | High | Moderate to high |
| Versatility | High, allows various substitutions | High, allows sequential maleimide additions |
Research Findings and Notes
The Ag(I)-catalyzed cycloaddition method is notable for its operational simplicity and broad applicability, enabling the synthesis of highly functionalized pyrrolo[3,4-c]pyrrole derivatives with diverse substituents.
The multicomponent sequential addition method emphasizes the importance of reagent addition order to achieve high yields and selectivity. The Michael addition of the amine to maleimide is the critical step influencing the reaction pathway and product distribution.
Both methods provide access to the octahydropyrrolo[3,4-c]pyrrole core but differ in mechanistic details and reaction conditions, offering complementary routes depending on the desired substitution pattern and synthetic constraints.
Patents on related octahydro-pyrrolo[3,4-b]pyrrole derivatives outline variations in substituents and functional groups, indicating potential for further optimization and derivatization of the core scaffold.
Summary Table of Key Reaction Parameters
| Parameter | 1,3-Dipolar Cycloaddition | Multicomponent Sequential Addition |
|---|---|---|
| Primary Amine | Cyclopentylamine, allylamine | Cyclopentylamine |
| Dipolarophile | N-alkyl maleimide | Maleimide derivatives |
| Catalyst | Ag(I) salts | None specified |
| Solvent | Toluene, alcohols | Toluene |
| Temperature | Ambient to 120 ºC | 120–140 ºC |
| Reaction Time | Several hours (e.g., 17 h) | Several hours |
| Oxidant (if applicable) | DDQ | Not required |
| Yield | Good to excellent | Very high |
| Diastereoselectivity | Moderate to high | High |
Q & A
Q. How can the synthesis of 1-Cyclopentyl-5-methyloctahydropyrrolo[3,4-c]pyrrole be optimized for higher yield?
Methodological Answer: Optimize reflux conditions using chloranil (1.4:1 molar ratio) in xylene for 25–30 hours, as demonstrated in cyclization reactions of pyrrole derivatives. Post-reaction, sequential 5% NaOH washes and methanol recrystallization (yield: 72–85%) effectively remove byproducts. Monitor reaction progression via TLC (silica GF254, ethyl acetate/hexane 1:3) .
Q. What spectroscopic techniques are essential for characterizing the stereochemistry of this compound?
Methodological Answer: Use X-ray crystallography (e.g., single-crystal studies with R factor <0.06, as in ) to resolve absolute configuration. Complement with 2D NMR (¹H-¹H COSY and NOESY) to confirm spatial arrangements. For example, validated pyrrolopyridine stereochemistry using coupling constants (J = 8.2–9.5 Hz) and nuclear Overhauser effects .
Q. What purification methods effectively remove chloranil-derived byproducts?
Methodological Answer: Sequential aqueous NaOH (5% w/v) extraction followed by recrystallization from methanol removes >95% of chloranil adducts. For trace impurities, centrifugal partition chromatography (CPC) with heptane/EtOAc (3:1) achieves >98% purity, as validated in pyrrole sulfonate systems .
Q. Which chromatographic methods are optimal for monitoring synthesis?
Methodological Answer: Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA gradient) provides baseline separation. reported retention factors (k’) of 2.3–4.7 for pyrrolopyridines using UV detection at 254 nm. Validate with spiked standards to confirm retention time reproducibility (±0.1 min) .
Advanced Research Questions
Q. How do computational methods predict the biological activity of pyrrolo[3,4-c]pyrrole derivatives?
Methodological Answer: Perform molecular docking with DFT-optimized structures (e.g., B3LYP/6-31G*) to predict binding affinities. used this approach for dihydrothiazolo-pyrrolones, correlating frontier orbital energies (EHOMO = -5.2 eV) with kinase inhibition. Validate predictions via 50 ns MD simulations to assess binding stability (RMSD <2.0 Å) .
Q. What strategies resolve conflicting data on regioselectivity in cyclopentyl-pyrrolidine ring formation?
Methodological Answer: Use isotopic labeling (²H/¹³C) and in situ IR spectroscopy to track intermediates. identified benzylidene intermediates via kinetic isotope effects (KIE = 1.8–2.3), showing electron-withdrawing groups favor C-5 cyclization. Compare computed vs. experimental ¹³C NMR shifts (Δδ <1.5 ppm) to validate regiochemical outcomes .
Q. How does the cyclopentyl substituent influence conformational dynamics in solution?
Methodological Answer: Conduct variable-temperature ¹H NMR (298–343 K) and ROESY experiments. observed chair-to-boat transitions in diketopyrrolopyrroles, with ΔG‡ values of 12–15 kcal/mol for bulky substituents. For quantitative analysis, use density functional theory (DFT) to calculate rotational barriers .
Q. How can discrepancies between theoretical and observed ¹³C NMR shifts be reconciled?
Methodological Answer: Apply GIAO-DFT calculations (B3LYP/6-311++G(d,p)) with implicit solvent models (e.g., PCM methanol). achieved <1.5 ppm deviation by incorporating solvent dielectric constants (ε = 32.7). Cross-validate with experimental DEPT-135 spectra to assign quaternary carbons .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across structural analogs?
Methodological Answer: Perform matched molecular pair (MMP) analysis to isolate substituent effects. For example, showed that 2-hydroxyphenyl groups enhance bioactivity (IC50 = 0.8 µM vs. 4.2 µM for non-hydroxylated analogs). Validate via SPR binding assays (KD <100 nM) and counter-screen against off-target panels .
Q. What experimental controls mitigate variability in cyclization efficiency?
Methodological Answer: Standardize anhydrous conditions (H2O <50 ppm) and use internal standards (e.g., 1,3,5-trimethoxybenzene) for GC-MS quantification. achieved 85% yield consistency by pre-drying xylene over molecular sieves (3 Å) and maintaining O2-free reflux .
Structural and Mechanistic Insights
Q. How to determine the protonation state of the pyrrolo[3,4-c]pyrrole core under physiological conditions?
Methodological Answer: Perform pH-dependent UV-Vis titration (pH 2–12) to identify pKa values. reported a pKa of 6.8 for pyrrolopyridine carboxylates, confirmed by shifts in λmax (Δ = 32 nm). Compare with DFT-calculated proton affinities (ΔG = -12.3 kcal/mol) .
Q. What role do solvent effects play in enantioselective synthesis?
Methodological Answer: Screen chiral solvents (e.g., (R)-limonene) or additives (e.g., TADDOL) to enhance ee. achieved 92% ee in pyrimidine synthesis using ethanol/water (4:1) with L-proline (10 mol%). Monitor via chiral HPLC (Chiralpak IA, 90:10 hexane/IPA) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
